5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-isopropoxybenzohydrazide, which is then reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides: This compound shares the isopropoxyphenyl group but differs in its overall structure and functional groups.
3-(4-Methoxyphenyl)butanoic Acid: Similar in containing a methoxyphenyl group, but with a different core structure.
Uniqueness
5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is unique due to its combination of isopropoxy and methoxyphenyl groups within the oxadiazole ring. This unique structure imparts specific chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(2)25-16-6-4-14(5-7-16)19-20-18(26-21-19)12-27(22,23)17-10-8-15(24-3)9-11-17/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCZXIMBQQYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.